molecular formula C9H27BO3Si3 B1293548 Tris(trimethylsilyl) borate CAS No. 4325-85-3

Tris(trimethylsilyl) borate

Cat. No.: B1293548
CAS No.: 4325-85-3
M. Wt: 278.38 g/mol
InChI Key: YZYKZHPNRDIPFA-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl) borate is an organosilicon compound with the molecular formula C9H27BO3Si3. It is a colorless liquid that is sensitive to moisture and has a variety of applications in organic synthesis and industrial processes. The compound is known for its unique properties, which include high thermal stability and the ability to act as a source of both boron and trimethylsilyl groups .

Mechanism of Action

Target of Action

Tris(trimethylsilyl) borate (TMSB) primarily targets lithium-ion batteries , specifically the high-voltage lithium-rich oxide cathodes . The role of TMSB in this context is to act as an electrolyte additive, enhancing the performance and stability of these batteries .

Mode of Action

TMSB interacts with its target by adsorbing electron-rich F− and PFx− to form polyanionic groups . This interaction suppresses the formation of insulating LiF in the cathode-electrolyte interphase (CEI) film . As a result, the conductivity and stability of the cathode are improved .

Biochemical Pathways

The biochemical pathways affected by TMSB involve the electron transport chain within the lithium-ion battery. By forming polyanionic groups, TMSB alters the electron flow, thereby enhancing the battery’s performance .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TMSB, we can discuss its behavior in the battery system. TMSB is added to the electrolyte in lithium-ion batteries, where it remains throughout the battery’s lifecycle. Its impact on bioavailability pertains to its ability to improve the availability of active Li+ for reaction, thereby enhancing the battery’s capacity .

Result of Action

The result of TMSB’s action is a significant improvement in the cycling performance of lithium-ion batteries. Specifically, it has been shown to dramatically reduce the capacity fading that occurs during cycling at both room temperature and elevated temperatures . This is attributed to the thin and protective film produced by TMSB, which improves the interface stability of the lithium-rich oxide cathode and the electrolyte .

Action Environment

The action of TMSB is influenced by environmental factors such as temperature. For instance, the effectiveness of TMSB in reducing capacity fading in lithium-ion batteries has been demonstrated at both room temperature and elevated temperatures . This suggests that TMSB maintains its efficacy across a range of temperatures, contributing to the stability of the battery system.

Biochemical Analysis

Biochemical Properties

Tris(trimethylsilyl) borate plays a significant role in biochemical reactions, particularly as an electrolyte additive in lithium-ion batteries . It interacts with various enzymes, proteins, and other biomolecules, enhancing the ion-pair dissociation of lithium ions and improving the thermal stability of lithium salts . The compound’s interaction with biomolecules is primarily through its boron atom, which can form stable complexes with hydroxyl and amino groups, thereby influencing the activity of enzymes and proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of enzymes involved in the degradation of lithium salts, thereby enhancing the stability of lithium-ion batteries . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) borate can be synthesized through several methods. One common method involves the reaction of trimethylacetoxysilane with powdered boric acid. This reaction typically occurs at a temperature of 110°C and yields the product in high purity . Another method involves reacting hexamethyldisilazane with boric acid at temperatures ranging from 60 to 150°C, followed by purification steps such as washing, drying, and rectification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems for mixing and heating, as well as advanced purification techniques, helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(trimethylsilyl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boron and silicon-containing compounds, which can be further utilized in organic synthesis and industrial applications .

Comparison with Similar Compounds

  • Trimethyl borate
  • Triethyl borate
  • Tris(2,2,2-trifluoroethyl) borate
  • Tris(pentafluorophenyl)borane
  • Triphenyl borate

Comparison: Tris(trimethylsilyl) borate is unique due to its dual functionality, providing both boron and trimethylsilyl groups. This makes it more versatile compared to other borate esters, which may only offer one type of functional group. Its high thermal stability and moisture sensitivity also set it apart, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

tris(trimethylsilyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27BO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYKZHPNRDIPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27BO3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063413
Record name Silanol, trimethyl-, triester with boric acid (H3BO3)
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Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4325-85-3
Record name Tris(trimethylsilyl) borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4325-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3)
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Record name Silanol, trimethyl-, triester with boric acid (H3BO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl) borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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